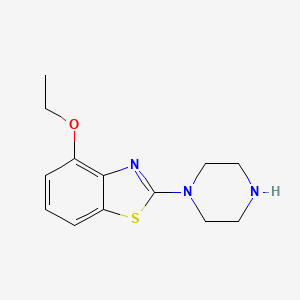

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole

Descripción general

Descripción

“4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole”, can be achieved through conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

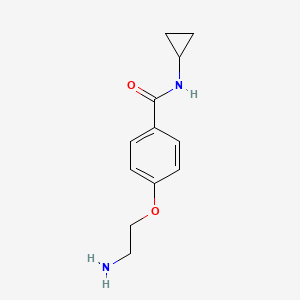

The molecular structure of “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” consists of a benzothiazole moiety and a piperazine moiety . The benzothiazole moiety is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The piperazine moiety is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This includes the synthesis of pharmacologically active heterocycles .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial activity . It was found to be active against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . This suggests that it could be used in the development of new antibacterial agents.

Antidepressant Molecule Synthesis

The compound has been used in the synthesis of antidepressant molecules . Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of key structural motifs included in antidepressant drugs . This highlights its potential use in the pharmaceutical industry, particularly in the development of new antidepressants.

Antifungal Activity

Some derivatives of the compound have been found to display fungicidal activity against C. galibrata ATCC 15126 strain . However, these compounds showed no antifungal activity against C. galibrata clinical isolates (1 and 2) , and C. albicans ATCC 10231 . This indicates that it could be used in the development of new antifungal agents, but further research is needed to improve its effectiveness against a wider range of fungi.

Anticancer Activity

The compound has been used in the synthesis of molecules with anticancer activity . It has been tested against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines . This suggests that it could be used in the development of new anticancer drugs.

Antipsychotic Drug Synthesis

The compound has been used in the synthesis of antipsychotic drugs . It acts as a dopamine and serotonin antagonist , which suggests its potential use in the treatment of psychiatric disorders.

Antiviral Activity

Piperazine derivatives, which include this compound, have a wide range of biological activities including antiviral activity . This suggests that it could be used in the development of new antiviral drugs.

Mecanismo De Acción

Direcciones Futuras

The development of new analogs of bioactive heterocyclic compounds, including benzothiazole derivatives, is a major challenge in synthetic organic and medicinal chemistry . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . This suggests that “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” and similar compounds may have potential for future research and development in the field of medicinal chemistry .

Propiedades

IUPAC Name |

4-ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLZXAJWAGWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)

![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)